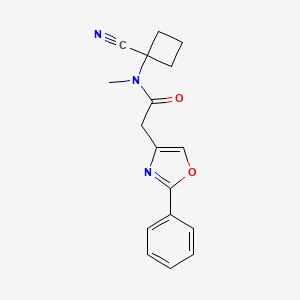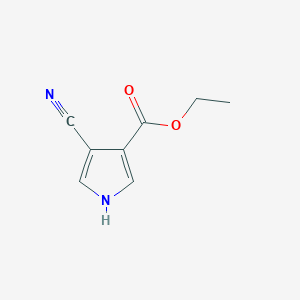
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMA is a member of the oxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CCMA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that CCMA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CCMA has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
CCMA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CCMA can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CCMA has also been shown to have analgesic effects in animal models of pain. In addition, CCMA has been shown to have anti-tumor effects in vitro and in vivo, although the mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
CCMA has several advantages for use in lab experiments. It has excellent solubility in water and other solvents, which makes it easy to work with in the lab. CCMA is also relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, CCMA has some limitations as well. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, CCMA is relatively expensive to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on CCMA. One area of interest is the development of CCMA-based drug delivery systems. CCMA has been shown to have excellent solubility in water and other solvents, which makes it a good candidate for use in drug delivery systems. Another area of interest is the investigation of the anti-tumor effects of CCMA. Studies have shown that CCMA can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine the mechanism of action and potential clinical applications of this effect. Finally, the development of new synthetic methods for CCMA could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of CCMA involves the reaction of 1-cyanocyclobutylamine with 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and results in the formation of CCMA as a white solid with a melting point of 130-132°C.
Scientific Research Applications
CCMA has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. CCMA has also been investigated for its potential use as a drug delivery system, as it has been shown to have excellent solubility in water and other solvents.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(12-18)8-5-9-17)15(21)10-14-11-22-16(19-14)13-6-3-2-4-7-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLFSIBQIVLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=COC(=N1)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2457666.png)
![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)

![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)


![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)
![N-(3,5-dimethoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2457680.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2457684.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2457686.png)